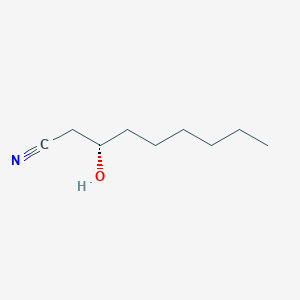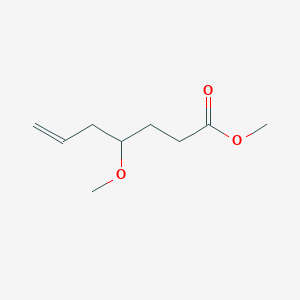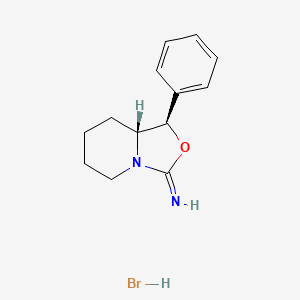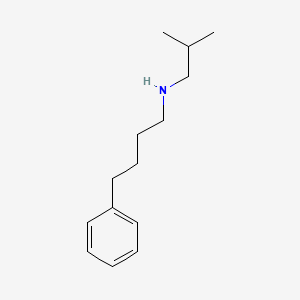
(4-Bromo-6-methylpyridin-3-YL)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-6-methylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, featuring a bromine atom at the 4th position, a methyl group at the 6th position, and a methanamine group at the 3rd position. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methylpyridin-3-YL)methanamine typically involves the bromination of 6-methylpyridin-3-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include N-bromosuccinimide (NBS) and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(4-Bromo-6-methylpyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds .
科学研究应用
(4-Bromo-6-methylpyridin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic compounds and materials.
Industry: It is utilized in the synthesis of advanced materials, such as end-functional polymers through atom transfer radical polymerization and click chemistry.
作用机制
The mechanism of action of (4-Bromo-6-methylpyridin-3-YL)methanamine and its derivatives varies depending on the specific application. In medicinal chemistry, for example, its derivatives act as “biased agonists” of serotonin 5-HT1A receptors, leading to significant antidepressant-like activity. The molecular targets and pathways involved include the modulation of serotonin receptors and the subsequent signaling cascades.
相似化合物的比较
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: This compound lacks the bromine atom at the 4th position, making it less reactive in certain substitution reactions.
(2-Bromo-6-methylpyridin-4-yl)methanamine: This compound has the bromine atom at the 2nd position instead of the 4th position, leading to different reactivity and applications.
Uniqueness
(4-Bromo-6-methylpyridin-3-YL)methanamine is unique due to the presence of both the bromine and methanamine groups, which provide versatility in chemical synthesis. The bromine atom allows for selective substitution reactions, while the methanamine group offers potential for further functionalization. This combination makes it a valuable building block in the synthesis of complex organic molecules and materials.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
(4-bromo-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
InChI 键 |
JIWMNBQFEFAOKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)CN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


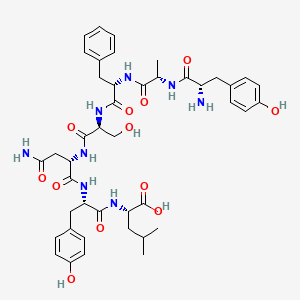
![2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14176683.png)
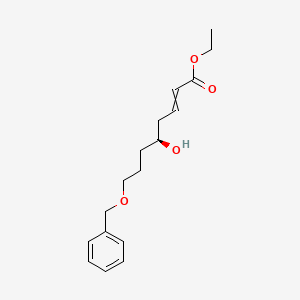

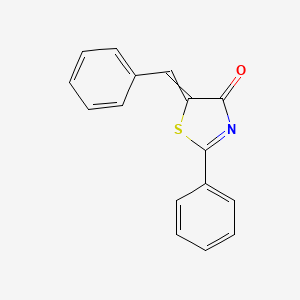
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
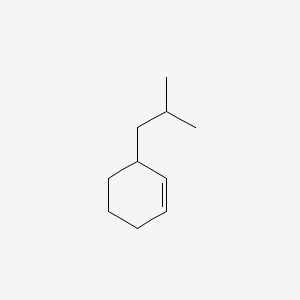
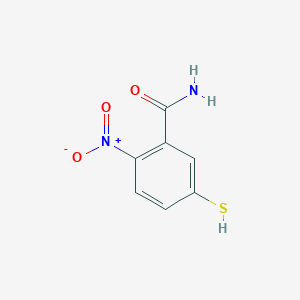
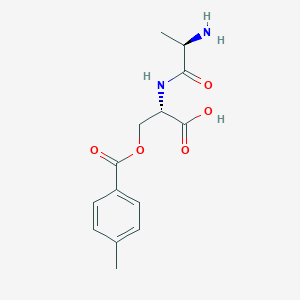
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
